molecular formula C13H8BrNS2 B2509750 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole CAS No. 478260-68-3

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole

Cat. No.: B2509750
CAS No.: 478260-68-3
M. Wt: 322.24
InChI Key: UDQZFLFOAWTOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a thiophene ring. The presence of bromine and phenyl groups in its structure makes it an interesting compound for various chemical reactions and applications. This compound is known for its unique electronic properties, which make it valuable in the fields of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Formation of Thiazole Ring: The 3-bromothiophene is then reacted with a suitable thioamide and a phenyl-substituted ketone under acidic or basic conditions to form the thiazole ring. This step often involves cyclization reactions facilitated by catalysts such as aluminum chloride (AlCl3) or other Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the thiazole ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), and bases (e.g., potassium carbonate).

Major Products

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated thiazole derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole has several scientific research applications:

    Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.

    Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole depends on its application:

    In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it suitable for use in electronic devices.

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-2-thienyl)-2-phenyl-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(3-Bromo-2-thienyl)-2-phenyl-1,3-imidazole: Contains an imidazole ring, offering different electronic properties.

    4-(3-Bromo-2-thienyl)-2-phenyl-1,3-pyrazole: Features a pyrazole ring, which can influence its reactivity and applications.

Uniqueness

4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole is unique due to the presence of both a thiazole and a thiophene ring, which confer distinct electronic properties. This combination makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Properties

IUPAC Name

4-(3-bromothiophen-2-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS2/c14-10-6-7-16-12(10)11-8-17-13(15-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQZFLFOAWTOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.